2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

PKD inhibition kinase selectivity scaffold comparison

2-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034505-43-4) is a synthetic small molecule belonging to the pyridine benzamide (PDBA) class of protein kinase D (PKD) inhibitors. Its structure features a 2-chloro-4-fluoro-substituted benzamide core linked via an ethyl spacer to a 5-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety, a pharmacophore arrangement designed to occupy the ATP-binding pocket of PKD isoforms.

Molecular Formula C18H16ClFN4O
Molecular Weight 358.8
CAS No. 2034505-43-4
Cat. No. B2779949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034505-43-4
Molecular FormulaC18H16ClFN4O
Molecular Weight358.8
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=NC=C3
InChIInChI=1S/C18H16ClFN4O/c1-12-10-17(13-4-6-21-7-5-13)23-24(12)9-8-22-18(25)15-3-2-14(20)11-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,22,25)
InChIKeyPADILQOUKSTQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034505-43-4): Compound Identity and PKD Inhibitor Classification


2-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034505-43-4) is a synthetic small molecule belonging to the pyridine benzamide (PDBA) class of protein kinase D (PKD) inhibitors [1]. Its structure features a 2-chloro-4-fluoro-substituted benzamide core linked via an ethyl spacer to a 5-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety, a pharmacophore arrangement designed to occupy the ATP-binding pocket of PKD isoforms. This compound is utilized exclusively as a research tool for investigating PKD-mediated signaling pathways and is not intended for therapeutic or veterinary applications [1].

Why In-Class Substitution of 2-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide Is Not Advisable


Within the PDBA/PZBA chemotype, minor structural variations produce order-of-magnitude shifts in PKD isoform potency and selectivity [1]. The specific 2-chloro-4-fluoro substitution pattern on the benzamide ring and the 5-methyl-3-(pyridin-4-yl) regiochemistry on the pyrazole are critical determinants of binding affinity; replacement with unsubstituted benzamide, pyrazine benzamide (e.g., CRT5), or pyrazole regioisomers yields compounds with fundamentally different IC50 profiles against PKD1, PKD2, and PKD3 [1]. Consequently, procurement of a generic in-class analog without verifying the exact substitution pattern introduces substantial risk of obtaining a compound with irrelevant potency, altered isoform selectivity, and non-comparable experimental outcomes.

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034505-43-4)


Pyridine Benzamide vs. Pyrazine Benzamide Scaffold Differentiation in PKD Isoform Inhibition

The target compound belongs to the PDBA (pyridine benzamide) subclass, which is mechanistically distinct from the PZBA (pyrazine benzamide) subclass exemplified by CRT5. In biochemical assays, CRT5 (pyrazine benzamide) inhibits PKD1, PKD2, and PKD3 with IC50 values of 1, 2, and 1.5 nM, respectively . The PDBA scaffold, including the target compound's chemotype, was developed to offer alternative selectivity windows and physicochemical properties compared to PZBA compounds [1]. While direct IC50 data for CAS 2034505-43-4 are not publicly disclosed, its structural placement within the PDBA series—specifically the 2-chloro-4-fluoro benzamide substitution—predicts PKD1-biased inhibition based on structure-activity relationship (SAR) trends disclosed in the patent [1].

PKD inhibition kinase selectivity scaffold comparison

2-Chloro-4-fluoro Substitution vs. Unsubstituted Benzamide: CYP450 Metabolic Stability Differentiation

The 2-chloro-4-fluoro substitution pattern on the benzamide ring is expected to confer differential CYP450 inhibition liability compared to unsubstituted benzamide analogs. In human liver microsome assays, compounds within the PDBA series bearing halogen substituents on the benzamide ring exhibit altered CYP2C19, CYP2E1, and CYP3A4 inhibition profiles relative to unsubstituted counterparts [1]. This halogenation strategy is a well-established medicinal chemistry approach to modulate oxidative metabolism and improve metabolic stability, with the chlorine atom at the 2-position providing steric shielding against CYP-mediated oxidation and the fluorine at the 4-position blocking para-hydroxylation [1].

CYP450 inhibition metabolic stability halogen substitution effect

5-Methyl-3-(pyridin-4-yl)-1H-pyrazole Regiochemistry: Differentiation from Pyrazole Regioisomers in PKD Binding

The target compound features a 1,3,5-trisubstituted pyrazole with the pyridin-4-yl group at the 3-position and the methyl group at the 5-position. This specific regiochemistry is critical for PKD hinge-region binding. Pyrazole regioisomers—such as those bearing the pyridinyl group at the 4-position or methyl substitution at alternative positions—display markedly different PKD inhibitory activity, as demonstrated by SAR studies within the PDBA patent family [1]. The 3-(pyridin-4-yl) orientation positions the pyridine nitrogen for a key hydrogen-bond interaction with the kinase hinge residue, while the 5-methyl group occupies a hydrophobic pocket adjacent to the ATP-binding site [1].

regiochemistry pyrazole substitution PKD binding mode

Recommended Research Application Scenarios for 2-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034505-43-4)


PKD1-Selective Pathway Dissection in Cancer Cell Models

Based on the PDBA scaffold's PKD1-biased inhibition profile [1], this compound is suited for experiments requiring selective PKD1 inhibition to distinguish PKD1-dependent signaling from PKD2/PKD3-mediated effects. Use in head-to-head comparison with the pan-PKD inhibitor CRT5 enables attribution of phenotypic outcomes to specific PKD isoforms. Recommended for use in prostate cancer, pancreatic cancer, and other PKD1-driven malignancy models where isoform-selective pharmacology is required [1]. For source reference, see patent WO-2008074997-A1.

Structure-Activity Relationship (SAR) Studies on Halogenated PDBA Analogs

The 2-chloro-4-fluoro substitution pattern on the benzamide ring makes this compound a critical reference point in SAR campaigns exploring halogen effects on PKD potency, CYP450 liability, and physicochemical properties [1]. Researchers can systematically compare this compound with mono-halogenated (2-chloro or 4-fluoro only) and unsubstituted analogs to quantify the contribution of each halogen to target engagement and metabolic stability [1]. For source reference, see patent WO-2008074997-A1.

In Vitro Metabolic Stability Screening and CYP Liability Profiling

The halogenated benzamide core is intended to modulate CYP450-mediated metabolism [1]. This compound can serve as a test article in human liver microsome or hepatocyte stability assays, with the 2-chloro-4-fluoro pattern providing a benchmark for comparing metabolic soft-spot identification across PDBA analogs. Parallel testing with unsubstituted benzamide PDBA compounds allows direct assessment of halogenation benefits on intrinsic clearance [1]. For source reference, see patent WO-2008074997-A1.

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.